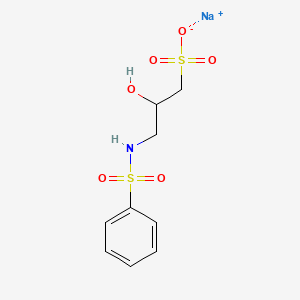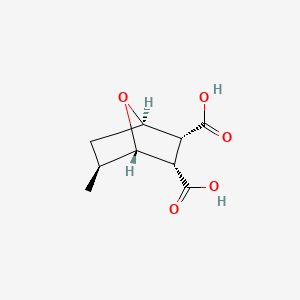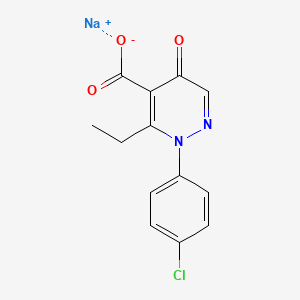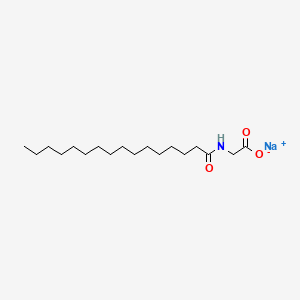
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is a highly water-soluble aniline derivative. It is commonly used as a reagent in biochemical research and diagnostic testing due to its stability and reactivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt typically involves the reaction of 3-chloro-2-hydroxypropyl sulfonic acid sodium salt with aniline derivatives under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is employed in biochemical assays to detect the presence of specific enzymes and metabolites.
Medicine: It is used in diagnostic tests to measure levels of certain biomarkers in biological samples.
Industry: It is used in the production of dyes and pigments due to its stability and reactivity
Wirkmechanismus
The compound exerts its effects through its ability to participate in various chemical reactions. It acts as a substrate for enzymes, facilitating the detection of enzyme activity in biochemical assays. The molecular targets and pathways involved include the oxidation-reduction reactions and nucleophilic substitution reactions, which are essential for its use in diagnostic testing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
- N-(2-Hydroxy-3-sulfopropyl)-3-methylaniline sodium salt
Uniqueness
N-(2-Hydroxy-3-sulfopropyl)benzenesulfonamide, sodium salt is unique due to its high water solubility and stability, making it an ideal reagent for biochemical assays and diagnostic tests. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in scientific research .
Eigenschaften
CAS-Nummer |
70788-51-1 |
|---|---|
Molekularformel |
C9H12NNaO6S2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
sodium;3-(benzenesulfonamido)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C9H13NO6S2.Na/c11-8(7-17(12,13)14)6-10-18(15,16)9-4-2-1-3-5-9;/h1-5,8,10-11H,6-7H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
JQJJNPXVDYMHCJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)



![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
